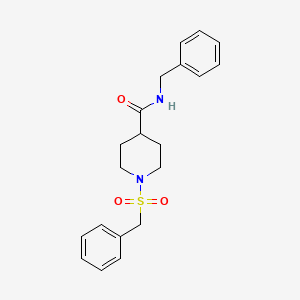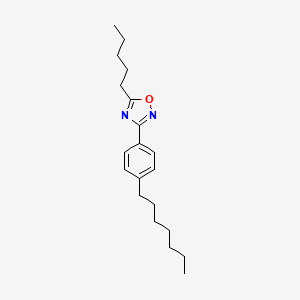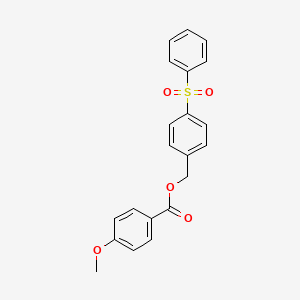
2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Hydrazinecarbothioamides are a class of compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields. These compounds are characterized by the presence of a hydrazinecarbothioamide functional group, which contributes to their unique reactivity and interactions.
Synthesis Analysis
The synthesis of specific hydrazinecarbothioamides typically involves condensation reactions between hydrazine derivatives and thiocarbohydrazide or isothiocyanates. The process can be tailored to introduce various substituents on the phenyl ring, enabling the synthesis of a wide range of derivatives, including the one .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamides, including the compound , can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. These methods reveal the compound's precise geometrical configuration, intermolecular interactions, and electronic structure.
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in various chemical reactions, including cyclization, nucleophilic substitution, and coordination with metal ions. These reactions can lead to the formation of heterocyclic compounds, coordination complexes, and other derivatives, highlighting the compound's chemical versatility.
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystalline structure, depend on the specific substituents present on the molecule. These properties are crucial for determining the compound's suitability for different applications and for its handling and storage.
Chemical Properties Analysis
Hydrazinecarbothioamides exhibit a range of chemical properties, including antimicrobial, antifungal, and potential anticonvulsant activities. These properties are influenced by the nature of the substituents attached to the phenyl ring, allowing for the design of compounds with targeted biological activities.
References
- Sivajeyanthi et al., 2017: Discusses the synthesis and molecular structure analysis of a related hydrazinecarbothioamide compound.
- Gulea et al., 2019: Explores the synthesis, structure, and biological activity of coordination compounds with related structures.
- Bhat et al., 2015: Evaluates the biological activity of similar compounds against breast cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that derivatives of hydrazinecarbothioamide, including 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antibacterial properties. For instance, a study by Kaur et al. (2011) synthesized various substituted oxadiazole derivatives from 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide and found them effective against both Gram-negative and Gram-positive bacteria. The study highlighted the compound 5i, which exhibited potent antibacterial activity with low MIC values, indicating its potential as an antibacterial agent (Kaur et al., 2011).
Crystal Structural and DFT Calculations
Another aspect of research focuses on the crystal structural investigations and Density Functional Theory (DFT) calculations of novel thiosemicarbazones. Anderson et al. (2016) reported the crystal and molecular structures of new thiosemicarbazone derivatives, highlighting their potential applications in material science and pharmaceutical research. The study provides insights into the molecular orbital calculations and the electronic structure of these compounds, suggesting their utility in various scientific applications (Anderson et al., 2016).
Cancer Research
Derivatives of 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have also been explored for their potential in cancer research. Bhat et al. (2015) synthesized and evaluated lead derivatives against the HER-2 overexpressed breast cancer cell line SKBr-3. The study found compound 12 to be the most potent, inhibiting cellular proliferation via DNA degradation, suggesting its application in targeting HER-2 overexpressed breast cancer cells (Bhat et al., 2015).
Corrosion Inhibition
Nataraja et al. (2011) investigated the corrosion inhibition effect of certain hydrazinecarbothioamide derivatives on steel in hydrochloric acid solution. Their study demonstrated that these compounds, including 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives, act as efficient mixed-type inhibitors, providing insights into their application in protecting metals against corrosion (Nataraja et al., 2011).
Eigenschaften
IUPAC Name |
1-acetamido-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-4-5-10(16-3)9(6-7)12-11(17)14-13-8(2)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSSEYZIQPAEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)



![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)
![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)